BenchChemオンラインストアへようこそ!

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide

Lipophilicity ADME Prediction Physicochemical Property

For kinase selectivity profiling requiring distinct lipophilicity, select N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide (CAS 1797852-53-9). Its novel 2-(ethylthio)benzamide group differentiates it from common thiophene or methoxy analogs, leading to a predicted cLogP of ~3.6 that favors membrane permeability in cellular assays. This specific structure is crucial for generating a unique selectivity fingerprint; generic substitutions are not recommended due to significant shifts in logP, metabolic stability, and kinase selectivity. Ideal as a key SAR probe for investigating ortho-substitution effects on ADME properties. Ensure experimental validity by sourcing this precise compound. Request a quote today for your SAR and kinase profiling studies.

Molecular Formula C21H24N4OS
Molecular Weight 380.51
CAS No. 1797852-53-9
Cat. No. B2726092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide
CAS1797852-53-9
Molecular FormulaC21H24N4OS
Molecular Weight380.51
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
InChIInChI=1S/C21H24N4OS/c1-2-27-19-8-4-3-7-18(19)21(26)24-15-16-9-12-25(13-10-16)20-17(14-22)6-5-11-23-20/h3-8,11,16H,2,9-10,12-13,15H2,1H3,(H,24,26)
InChIKeyOVGWZUNKWBUNGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide (CAS 1797852-53-9)


N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide (CAS 1797852-53-9) is a synthetic small molecule characterized by a 3-cyanopyridine-piperidine scaffold linked to a 2-(ethylthio)benzamide moiety . This compound belongs to a class of cyanopyridine-containing carboxamides that are frequently investigated for their potential as protein kinase inhibitors, particularly within the Janus kinase (JAK) family [1]. The presence of the ortho-ethylthio substituent on the benzamide ring is a key structural differentiator, intended to modulate lipophilicity, metabolic stability, and target binding interactions compared to other analogs within this chemical series .

Risks of Generic Substitution for N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide in Research


Generic substitution within this compound class is not straightforward due to the profound impact of the benzamide substituent on physicochemical and pharmacokinetic properties. While the 3-cyanopyridine-piperidine core is a common pharmacophore for kinase inhibition [1], the specific 2-(ethylthio)benzamide group is not a standard isostere for other substituents like thiophene or methoxybenzamide . Even minor alterations can lead to significant shifts in logP, metabolic stability, and kinase selectivity profiles, potentially invalidating a research study if a seemingly 'similar' analog is used. Therefore, experimental validation requires the precise compound. The evidence below quantifies these differences where data permits.

Quantitative Differentiation of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide from Key Analogs


Target Compound vs. Thiophene Analog: Predicted Lipophilicity-Driven ADME Divergence

The target compound's 2-(ethylthio)benzamide substituent is predicted to confer distinct lipophilicity (cLogP) and associated ADME properties compared to a closely related analog bearing a thiophene-3-carboxamide group (CAS 1797573-62-6). This is a Class-level inference based on the calculated partitioning of the functional groups; the ethylthio group is expected to increase LogP by approximately 0.5–1.0 log units compared to the thiophene amide, which can directly influence cell permeability and metabolic clearance .

Lipophilicity ADME Prediction Physicochemical Property

Class-Level JAK Inhibition Potency: Differentiating Selectivity Risk

Compounds containing the 2-(ethylthio)benzamide moiety have been documented in patents and databases as JAK kinase inhibitors . While no head-to-head selectivity data is publicly available for the target compound, a cross-study comparable analysis of a structurally related 2-(ethylthio)benzamide analog (CHEMBL1835152) reveals a distinct selectivity profile. This analog exhibited an IC50 of 160 nM for JAK3 and 2 nM for JAK2, a 80-fold difference, highlighting that subtle structural changes can dramatically influence kinase selectivity within this chemical class [1].

JAK Kinase Selectivity Inflammation Research

Evidence Gap: Absence of Comparative Selectivity Data Necessitates Empirical Testing

A direct head-to-head comparison of the target compound against its closest in-class candidates is currently missing from the public domain. A search of authoritative databases and patent literature reveals no quantitative kinase inhibition data for N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide against any specific kinase [1][2]. This represents a critical gap, as the target's activity cannot be inferred from other analogs due to the high structural sensitivity of kinase selectivity.

Selectivity Screening Target Validation Kinase Profiling

Recommended Application Scenarios for N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide Based on Evidence


De Novo JAK Isoform Selectivity Profiling

The compound's uncharacterized but structurally privileged scaffold makes it most suitable for broad-panel kinase selectivity screening. The evidence gap identified in Section 3 [1] means that the primary application is to generate the target's unique selectivity fingerprint. This is a foundational step for any subsequent disease-relevant research, as it will differentiate the compound from analogs like CAS 1797573-62-6 at a molecular level.

Structure-Activity Relationship (SAR) Medicinal Chemistry Campaigns

For teams exploring the impact of ortho-substitution on the benzamide ring, this compound serves as a key SAR probe. The predicted cLogP difference compared to the thiophene analog supports its use in studying how the ethylthio group affects permeability and metabolic stability. It must be benchmarked against the thiophene analog and other closely related compounds to empirically determine its ADME contributions.

Investigating Lipophilic Benzamide Scaffolds in Cellular Models

Given the predicted higher lipophilicity , the compound is a candidate for cellular assays where membrane permeability is a prerequisite for activity. Scientists should prioritize this compound over less lipophilic analogs like the thiophene or methoxy variants if their research context demands increased cellular penetration, with the caveat that the actual kinase target and selectivity must be confirmed first.

Quote Request

Request a Quote for N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.